5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrCl2F3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination, chlorination, and fluorination of benzene derivatives. For instance, starting with a benzene ring, the compound can be synthesized through a series of halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced sequentially .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.
Nucleophilic Aromatic Substitution: The compound can undergo substitution reactions where a nucleophile replaces one of the halogen atoms.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as nitronium ions for nitration.
Nucleophiles: Such as hydroxide ions for nucleophilic substitution.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield nitro derivatives, while nucleophilic substitution can produce hydroxylated products .
Scientific Research Applications
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
5-Bromo-1,2-dichloro-3-fluorobenzene: Similar but with a single fluorine atom instead of the trifluoromethyl group.
Uniqueness
5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRZLMAZFSEQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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